![molecular formula C19H24N4O5S3 B2776204 Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 690248-85-2](/img/structure/B2776204.png)
Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C19H24N4O5S3 and its molecular weight is 484.6. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Properties
Compounds related to Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate have shown significant promise in antimicrobial and antibacterial applications. For example, a study by Al‐Talib et al. (2016) synthesized and biologically evaluated hydrazide derivatives that displayed antimicrobial properties, though no activity was observed against specific bacteria like Staphylococcus aureus and Escherichia coli (Al‐Talib et al., 2016). Additionally, Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazoles, showing moderate to talented antibacterial activity (Khalid et al., 2016).
Antituberculosis Activity
Research has indicated the potential of related compounds in antituberculosis treatment. Jeankumar et al. (2013) developed a series of compounds, among which a particular compound showed significant inhibition of Mycobacterium tuberculosis DNA gyrase and non-toxicity at specific concentrations, demonstrating its potential as an antituberculosis agent (Jeankumar et al., 2013).
Antiplatelet and Antithrombotic Applications
Compounds containing elements of the Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate structure have been explored for their antiplatelet and antithrombotic properties. Hayashi et al. (1998) identified a compound with significant human platelet aggregation inhibitory activity and potential for antithrombotic treatment, particularly in acute phases (Hayashi et al., 1998).
Antitrypanosomal Activity
Derivatives of this compound have also been evaluated for their activity against Trypanosoma brucei, the pathogen causing human African trypanosomiasis. Patrick et al. (2016) synthesized various derivatives, identifying several with potent in vitro activity against the parasite, highlighting the compound's potential in treating this disease (Patrick et al., 2016).
Antifungal and Insecticidal Properties
In addition to antimicrobial applications, some studies have explored the insecticidal and antifungal potentials of related compounds. Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives, revealing promising antibacterial and antifungal activities (Shafi et al., 2021). Furthermore, Fadda et al. (2017) assessed the insecticidal properties of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Action Environment
It’s known that the efficacy of piperidine derivatives can be influenced by various factors, including the specific conditions under which they are synthesized and used .
properties
IUPAC Name |
ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S3/c1-3-28-16(24)12-29-19-22-21-18(30-19)20-17(25)14-8-7-13(2)15(11-14)31(26,27)23-9-5-4-6-10-23/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWPDHJXMYIDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate |
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